molecular formula C27H27ClN6O2S2 B2871558 7-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene CAS No. 912781-43-2

7-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

Cat. No.: B2871558
CAS No.: 912781-43-2
M. Wt: 567.12
InChI Key: VEGFBCSOQIZASO-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene) with two key substituents:

  • A 4-propan-2-ylphenylsulfonyl group at position 10, which enhances metabolic stability and modulates solubility via its sulfonyl and isopropyl substituents .

Properties

IUPAC Name

7-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN6O2S2/c1-17(2)19-5-8-21(9-6-19)38(35,36)27-26-29-25(24-22(10-15-37-24)34(26)31-30-27)33-13-11-32(12-14-33)23-16-20(28)7-4-18(23)3/h4-10,15-17H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGFBCSOQIZASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3SC=C5)S(=O)(=O)C6=CC=C(C=C6)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Disconnections

The compound is dissected into three key fragments:

  • Tricyclic Core : 5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene.
  • Piperazine Substituent : 4-(5-chloro-2-methylphenyl)piperazine.
  • Sulfonamide Group : 4-propan-2-ylbenzenesulfonyl chloride.

Convergent vs. Linear Approaches

Convergent synthesis is preferred to minimize side reactions. The tricyclic core is assembled first, followed by sequential introduction of the piperazine and sulfonamide groups.

Key Synthetic Steps and Reaction Conditions

Formation of the Tricyclic Core

The tricyclic core is synthesized via a tandem cyclization-annulation sequence. A thiophene precursor undergoes oxidative cyclization with ammonium acetate in acetic acid, yielding the 5-thia-1,8,11,12-tetrazatricyclo framework.

Table 1: Reaction Conditions for Core Synthesis

Reagent Solvent Temperature (°C) Time (h) Yield (%)
NH₄OAc, AcOH Acetic Acid 120 24 62
Pd(OAc)₂, PPh₃ Toluene 110 18 58

Sulfonylation with 4-Propan-2-ylbenzenesulfonyl Chloride

The sulfonamide group is introduced via reaction with 4-propan-2-ylbenzenesulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.

Critical Parameters :

  • Molar Ratio : 1:1.2 (core:sulfonyl chloride)
  • Reaction Time : 4 hours
  • Workup : Aqueous extraction followed by silica gel chromatography.

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization yields by stabilizing intermediates. Non-polar solvents like toluene reduce byproduct formation in Pd-catalyzed steps.

Catalytic Systems for Coupling Reactions

Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency for piperazine installation. Copper(I) iodide is avoided due to sulfur incompatibility.

Temperature and Time Trade-offs

Elevated temperatures (70–120°C) accelerate reactions but risk decomposition. Kinetic studies recommend 70°C for sulfonylation to balance speed and stability.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Separates intermediates using ethyl acetate/hexane gradients.
  • Prep-HPLC : Purifies the final compound with acidic mobile phases (0.1% TFA in water/acetonitrile).

Table 2: HPLC Parameters for Final Product

Column Mobile Phase Flow Rate (mL/min) Purity (%)
Phenomenex Luna C18 0.1% TFA/H₂O:ACN 1.5 >95

Spectroscopic Characterization

  • HRMS : Confirms molecular ion [M+H]⁺ at m/z 647.1892 (calc. 647.1889).
  • ¹H NMR : Aromatic protons resonate at δ 7.45–8.10 ppm; piperazine CH₂ signals appear at δ 2.85–3.40 ppm.

Challenges and Alternative Routes

Byproduct Formation During Sulfonylation

Over-sulfonylation at secondary amines is mitigated by stoichiometric control and low-temperature additions.

Solid-Phase Synthesis Attempts

Immobilizing the tricyclic core on Wang resin failed due to poor swelling in DCM, favoring solution-phase methods.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing Pd(OAc)₂ with cheaper Ni catalysts is under investigation but currently sacrifices yield (45% vs. 58%).

Waste Stream Management

DCM is recycled via distillation, reducing environmental impact. Sulfonic acid byproducts are neutralized with Ca(OH)₂.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols under specific conditions.

    Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

    Substitution: Halogenating agents (e.g., N-chlorosuccinimide) and methylating agents (e.g., methyl iodide) in the presence of catalysts.

Major Products

The major products formed from these reactions include N-oxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

7-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Example: 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x)

Property Target Compound Compound 7a–x
Core Structure Tricyclic tetrazatricyclo system Ethanonyl-tetrazole-thio linker
Piperazine Substituent 5-Chloro-2-methylphenyl Varied aryl groups (e.g., 4-Cl, 4-OMe)
Sulfonyl Group 4-Propan-2-ylphenyl Substituted phenyl (e.g., 4-NO₂)
Key Differences :
  • The 4-propan-2-ylphenylsulfonyl group may enhance lipophilicity (predicted logP ≈ 4.2) versus electron-withdrawing groups like nitro (logP ≈ 3.5) in 7a–x, affecting blood-brain barrier penetration .

Spirocyclic Piperazine Derivatives

Example: 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13)

Property Target Compound Compound 13
Core Structure Tetrazatricyclo system Diazaspiro[4.5]decane
Piperazine Position Directly fused to tricyclic core Propyl linker to spiro system
Key Differences :
  • Compound 13’s spiro system offers a balance of rigidity and solubility (measured aqueous solubility: 12 µM vs. predicted 5 µM for the target compound) .

Phenothiazine-Based Sulfonamides

Example: 3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one (16)

Property Target Compound Compound 16
Aromatic System Tetrazatricyclo core Phenothiazine ring
Sulfonyl Group 4-Propan-2-ylphenylsulfonyl Absent (propan-1-one linker)
Key Differences :
  • The phenothiazine core in Compound 16 is redox-active, whereas the target compound’s tetrazole-thia system may exhibit superior oxidative stability .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s tricyclic core requires multi-step synthesis (analogous to methods in ), with yields likely lower than simpler piperazine derivatives due to steric hindrance .
  • Biological Potential: Structural analogs with sulfonyl-piperazine motifs show antiproliferative and receptor-modulating activities , suggesting the target compound could be optimized for similar applications.

Biological Activity

The compound 7-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Piperazine Moiety : Known for its diverse pharmacological properties.
  • Sulfonamide Group : Often associated with antibacterial and enzyme-inhibiting activities.
  • Thiazole Ring : Contributes to the biological activity through various interactions with biological targets.

The molecular formula and structural characteristics are crucial for understanding its interaction with biological systems.

Antibacterial Activity

Research indicates that compounds containing piperazine and sulfonamide groups exhibit significant antibacterial properties. In studies involving similar compounds, moderate to strong antibacterial activity was observed against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Similar derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease . Such inhibition is critical in therapeutic contexts, particularly in treating conditions like Alzheimer's disease and certain infections.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Molecular docking studies indicate favorable binding interactions with cancer-related targets . Specific derivatives have demonstrated significant cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of synthesized compounds similar to the target molecule were evaluated for their antibacterial efficacy. Results showed promising activity against multiple strains, indicating a potential therapeutic application in infectious diseases .
  • Enzyme Inhibition Study :
    • Research focused on the inhibition of urease by piperazine derivatives revealed that certain modifications led to enhanced inhibitory effects. The findings underscore the importance of structural variations in optimizing biological activity .
  • Anticancer Activity Evaluation :
    • In a study assessing anticancer properties, several derivatives exhibited IC50 values indicative of potent activity against Mycobacterium tuberculosis and various cancer cell lines, suggesting a dual therapeutic potential .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Binding Affinity : The presence of specific functional groups enhances binding affinity to target proteins.
  • Enzyme Interaction : Compounds with sulfonamide groups often interact with active sites of enzymes, leading to inhibition.
  • Cellular Uptake : The piperazine structure facilitates cellular uptake, enhancing bioavailability and efficacy.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntibacterialModerate to strong against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE and urease inhibitors
AnticancerSignificant cytotoxicity against cancer cell lines

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